2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound shares the imidazole ring and chlorophenyl group but differs in its overall structure and properties.
N-({1-[(2E)-3-{2,3-dichloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}-2-propenoyl]-4-piperidinyl}carbonyl)alanine: This compound also contains an imidazole ring and sulfanyl group, but with different substituents and applications.
Uniqueness
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-5-3-8-17(14(13)2)22-18(24)12-25-19-21-9-10-23(19)16-7-4-6-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDRVQHJCKAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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